Cas no 318247-63-1 ({1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzoate)

{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzoate structure
318247-63-1 structure
Product Name:{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzoate
Numero CAS:318247-63-1
MF:C26H24N2O2S
MW:428.545965194702
CID:5714134
PubChem ID:5100120
Update Time:2023-10-15

{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • 318247-63-1
    • {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzoate
    • {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl3-methylbenzoate
    • [1-methyl-5-(4-methylphenyl)sulfanyl-3-phenylpyrazol-4-yl]methyl 3-methylbenzoate
    • AKOS005089853
    • 4K-356S
    • {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate
    • (1-METHYL-5-[(4-METHYLPHENYL)SULFANYL]-3-PHENYL-1H-PYRAZOL-4-YL)METHYL 3-METHYLBENZENECARBOXYLATE
    • Benzoic acid, 3-methyl-, [1-methyl-5-[(4-methylphenyl)thio]-3-phenyl-1H-pyrazol-4-yl]methyl ester
    • Inchi: 1S/C26H24N2O2S/c1-18-12-14-22(15-13-18)31-25-23(17-30-26(29)21-11-7-8-19(2)16-21)24(27-28(25)3)20-9-5-4-6-10-20/h4-16H,17H2,1-3H3
    • Chiave InChI: OWACPYCUBMFNIA-UHFFFAOYSA-N
    • Sorrisi: S(C1C=CC(C)=CC=1)C1=C(COC(C2C=CC=C(C)C=2)=O)C(C2C=CC=CC=2)=NN1C

Proprietà calcolate

  • Massa esatta: 428.15584919g/mol
  • Massa monoisotopica: 428.15584919g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 7
  • Complessità: 574
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.4
  • Superficie polare topologica: 69.4Ų

Proprietà sperimentali

  • Densità: 1.16±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 604.2±55.0 °C(Predicted)
  • pka: 0.05±0.10(Predicted)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd